molecular formula C11H11Cl2NO3S B2786140 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 898425-59-7

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B2786140
CAS No.: 898425-59-7
M. Wt: 308.17
InChI Key: WBYCQGZYROFLQE-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro groups and a dioxidotetrahydrothiophenyl moiety.

Mechanism of Action

Target of Action

The primary target of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of cells and regulating neuronal excitability.

Mode of Action

The compound acts as an activator of the GIRK channels . It binds to these channels, leading to their opening. This allows potassium ions to flow into the cell, which can hyperpolarize the cell membrane and decrease cell excitability.

Pharmacokinetics

The compound has been reported to have improved metabolic stability compared to similar compounds , suggesting it may have favorable pharmacokinetic properties.

Biochemical Analysis

Biochemical Properties

The compound, 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . This means it interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .

Cellular Effects

As a GIRK channel activator, this compound can influence cell function by modulating the excitability of cells . This can have an impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GIRK channels . By activating these channels, it can influence enzyme activity and bring about changes in gene expression .

Preparation Methods

The synthesis of 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential biological activity, making it a candidate for studying various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

When compared to other similar compounds, 2,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its unique structural features and biological activity. Similar compounds include:

    2,5-dichlorobenzamide: Lacks the dioxidotetrahydrothiophenyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the dichloro substitution. These structural differences contribute to variations in their chemical reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2,5-dichloro-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-7-1-2-10(13)9(5-7)11(15)14-8-3-4-18(16,17)6-8/h1-2,5,8H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYCQGZYROFLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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